molecular formula C29H35ClFN3O6 B1200944 Palonidipine hydrochloride CAS No. 96515-74-1

Palonidipine hydrochloride

Número de catálogo: B1200944
Número CAS: 96515-74-1
Peso molecular: 576.1 g/mol
Clave InChI: OQHXRVQARZHYGQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Palonidipina clorhidrato: es un antagonista del canal de calcio desarrollado por Teijin Pharma Ltd. Se utiliza principalmente para el tratamiento de la hipertensión y la angina de pecho. El compuesto es un derivado de la 1,4-dihidropiridina, conocido por sus potentes y duraderos efectos en el sistema cardiovascular .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción:

Métodos de Producción Industrial:

La producción industrial de palonidipina clorhidrato sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final .

Aplicaciones Científicas De Investigación

Therapeutic Applications

  • Hypertension Management :
    • Palonidipine is primarily utilized for treating hypertension. Its efficacy has been established in various clinical settings, demonstrating significant reductions in systolic and diastolic blood pressure levels compared to traditional treatments such as nifedipine and amlodipine .
  • Angina Pectoris :
    • Research indicates that palonidipine may be beneficial in managing angina pectoris. Clinical studies have shown that it significantly inhibits ST depression during myocardial ischemia, outperforming nifedipine in potency .
  • Myocardial Ischemia :
    • In animal models, palonidipine has demonstrated the ability to increase regional myocardial blood flow during ischemic events, suggesting its potential utility in acute coronary syndromes .
  • Vasodilatory Effects :
    • Studies have highlighted palonidipine’s ability to inhibit contractions induced by various vasoconstrictors, such as norepinephrine and serotonin, indicating its role in vascular smooth muscle relaxation .

Comparative Analysis with Other Calcium Channel Blockers

The following table compares palonidipine with other common calcium channel blockers:

CompoundPrimary UseSelectivityUnique Features
NifedipineHypertensionModerateRapid onset; significant first-pass metabolism
AmlodipineHypertensionHighLong half-life; once-daily dosing
FelodipineHypertensionModerateGood tolerability; less potent than others
IsradipineHypertensionModerateUnique dual action on arterial and venous systems
Palonidipine Hypertension High Enhanced selectivity for vascular smooth muscle; longer duration of action

Case Studies and Clinical Evidence

  • Study on Myocardial Ischemia :
    • A study published in Folia Pharmacologica Japonica demonstrated that palonidipine significantly inhibited vasopressin-induced ST depression in a rat model, showing a potency five times greater than nifedipine .
  • Coronary Blood Flow Improvement :
    • In another study involving anesthetized dogs, intravenous administration of palonidipine increased coronary blood flow significantly at doses as low as 0.1 mg/kg, indicating its effectiveness in enhancing myocardial oxygen delivery during ischemic conditions .
  • Inhibition of Vasoconstrictor Responses :
    • Research indicates that palonidipine effectively inhibits contractile responses to various vasoconstrictors in isolated rat aorta strips, suggesting its potential therapeutic role in conditions characterized by excessive vasoconstriction .

Actividad Biológica

Palonidipine hydrochloride, also known as TC-81, is a novel calcium channel antagonist that has garnered attention for its potential therapeutic applications in treating conditions such as hypertension and angina pectoris. This article delves into the biological activity of palonidipine, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.

Overview of this compound

Palonidipine is classified as a dihydropyridine derivative and functions primarily by inhibiting calcium influx through L-type calcium channels. Its chemical structure allows it to exhibit potent vasodilatory effects, which are crucial in managing cardiovascular conditions.

  • Molecular Formula : C₃₃H₃₄ClF₂N₃O₄
  • Molecular Weight : 539.60 g/mol
  • IC50 : Effective concentration for inhibiting calcium entry .

Palonidipine acts by blocking voltage-gated L-type calcium channels in vascular smooth muscle and cardiac tissues. This inhibition leads to the relaxation of vascular smooth muscle, resulting in decreased vascular resistance and improved blood flow. The compound has demonstrated the following specific activities:

  • Vasodilation : Induces relaxation in isolated coronary arteries, significantly increasing coronary blood flow.
  • Inhibition of Contractile Responses : Reduces contractile responses to various vasoconstrictors such as norepinephrine (NE) and serotonin (5-HT) in isolated rat aorta strips .

Case Studies and Experimental Findings

  • Coronary Blood Flow Studies :
    • In anesthetized open-chest dogs, palonidipine increased coronary blood flow in a dose-dependent manner after intravenous administration. At a dose of 0.1 mg/kg, its potency was found to be ten times greater than that of nifedipine .
  • Ischemic Models :
    • In myocardial ischemia models using Donryu rats, palonidipine at 0.5 mg/kg orally significantly inhibited vasopressin-induced ST depression on ECG, demonstrating about five times the potency of nifedipine .
    • An intracoronary injection of endothelin reduced coronary blood flow; however, pretreatment with palonidipine effectively inhibited these ischemic changes with greater potency than nifedipine .
  • Comparative Efficacy :
    • In comparative studies, palonidipine showed superior efficacy over other calcium channel blockers such as diltiazem and nicardipine in various experimental setups involving isolated coronary arteries and ischemic conditions .

Summary of Research Findings

Study TypeAnimal ModelDose (mg/kg)Key Findings
Coronary Blood FlowAnesthetized Dogs0.1Increased coronary blood flow; 10x more potent than nifedipine
Myocardial IschemiaDonryu Rats0.5 (oral)Significant inhibition of ST depression; 5x more potent than nifedipine
Isolated ArteriesCanineVariableConcentration-dependent inhibition of contraction; superior to other blockers

Propiedades

Número CAS

96515-74-1

Fórmula molecular

C29H35ClFN3O6

Peso molecular

576.1 g/mol

Nombre IUPAC

5-O-[3-[benzyl(methyl)amino]-2,2-dimethylpropyl] 3-O-methyl 4-(2-fluoro-5-nitrophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride

InChI

InChI=1S/C29H34FN3O6.ClH/c1-18-24(27(34)38-6)26(22-14-21(33(36)37)12-13-23(22)30)25(19(2)31-18)28(35)39-17-29(3,4)16-32(5)15-20-10-8-7-9-11-20;/h7-14,26,31H,15-17H2,1-6H3;1H

Clave InChI

OQHXRVQARZHYGQ-UHFFFAOYSA-N

SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN(C)CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])F)C(=O)OC.Cl

SMILES canónico

CC1=C(C(C(=C(N1)C)C(=O)OCC(C)(C)CN(C)CC2=CC=CC=C2)C3=C(C=CC(=C3)[N+](=O)[O-])F)C(=O)OC.Cl

Key on ui other cas no.

96515-74-1

Sinónimos

3-(N-benzyl-N-methylamino)-2,2-dimethylpropyl methyl-2,6-dimethyl-4-(2-fluoro-5-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrochloride
TC 81
TC-81

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.